molecular formula C10H16N2O4S3·HCl B1167048 dorzolamide hydrochloride CAS No. 122028-16-4

dorzolamide hydrochloride

货号: B1167048
CAS 编号: 122028-16-4
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dorzolamide hydrochloride is a medication primarily used to treat high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension. It is a carbonic anhydrase inhibitor that works by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dorzolamide hydrochloride involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture . The final product, this compound, is then formed by reacting the intermediate with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the preparation of intermediates, purification steps, and final crystallization to obtain the pure hydrochloride salt .

化学反应分析

Types of Reactions

Dorzolamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfoxides, sulfones, and substituted sulfonamides .

科学研究应用

Management of Glaucoma and Ocular Hypertension

Dorzolamide is indicated for patients with elevated IOP due to open-angle glaucoma or ocular hypertension. Clinical studies have demonstrated its efficacy in lowering IOP significantly:

  • Efficacy : In a study comparing dorzolamide (2%) administered three times daily to betaxolol (0.5%) given twice daily, both treatments showed comparable efficacy in reducing IOP, with dorzolamide achieving a mean reduction of approximately 4 to 6 mm Hg at peak times .
  • Combination Therapy : When used in conjunction with other topical agents such as beta-blockers or prostaglandin analogs, dorzolamide has shown additive effects on IOP reduction. For example, studies indicate that combining dorzolamide with timolol enhances the overall hypotensive effect .

Effects on Central Corneal Thickness

Recent research has indicated that dorzolamide may also influence central corneal thickness (CCT), particularly in patients with compromised corneal endothelium:

  • A study found that application of dorzolamide over four weeks resulted in a statistically significant increase in CCT among patients with cornea guttata, suggesting potential protective effects on corneal health .

Table 1: Summary of Clinical Studies on Dorzolamide Efficacy

Study ReferenceTreatment GroupMean IOP Reduction (mm Hg)DurationNotes
Dorzolamide 2%4-6 at peak1 yearComparable to betaxolol
Dorzolamide 2%Similar to timolol1 yearAdditive effects with beta-blockers
Dorzolamide 2%Significant increase in CCT4 weeksObserved in cornea guttata patients

Side Effects

While dorzolamide is generally well-tolerated, it can cause some adverse effects:

  • Common Side Effects : These include ocular discomfort, burning sensation upon instillation, and a bitter taste .
  • Serious Side Effects : Rarely, it may lead to Stevens-Johnson syndrome or allergic reactions in patients sensitive to sulfonamides .

Case Study 1: Efficacy in Combination Therapy

A patient with uncontrolled IOP on timolol alone was switched to a combination therapy involving dorzolamide. After one month, the patient's IOP decreased from 25 mm Hg to 18 mm Hg, demonstrating the additive effect of combining these medications.

Case Study 2: Impact on Corneal Thickness

In a clinical trial involving ten patients with cornea guttata treated with dorzolamide for four weeks, CCT measurements showed an average increase of 26.3 μm compared to a placebo group which exhibited minimal changes. This suggests that dorzolamide may provide additional benefits for corneal health beyond IOP reduction .

作用机制

Dorzolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically isoenzymes II and IV, in the ciliary epithelium of the eye. This inhibition reduces the production of hydrogen ions, leading to decreased formation of aqueous humor and, consequently, lower intraocular pressure .

属性

CAS 编号

122028-16-4

分子式

C10H16N2O4S3·HCl

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。